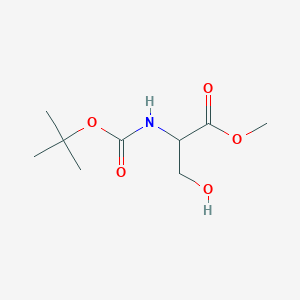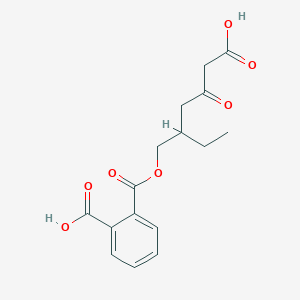
1,3-Dicyclohexylurea
概要
説明
1,3-Dicyclohexylurea is an organic compound classified as a urea derivative. It is known for its role as a potent inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids.
作用機序
1,3-Dicyclohexylurea (DCU) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of fatty acids . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of DCU.
Target of Action
The primary target of DCU is soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of fatty acids. By inhibiting sEH, DCU can influence the levels of certain fatty acids in the body .
Mode of Action
DCU interacts with sEH by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid .
Biochemical Pathways
The inhibition of sEH by DCU affects the arachidonic acid metabolic pathway. Arachidonic acid is converted into EETs by the action of cytochrome P450 enzymes. Under normal conditions, sEH would metabolize EETs into less active diols. The inhibition of seh by dcu leads to an increase in eet levels .
Pharmacokinetics
The pharmacokinetic properties of DCU are influenced by its poor aqueous solubility, which poses a challenge for in vivo dosing . To overcome this, a nanosuspension formulation of DCU has been developed to support oral, intravenous bolus, and intravenous infusion dosing . This formulation maintains DCU free plasma levels above the sEH IC50, demonstrating that formulation technology can accelerate in vivo evaluation of new targets .
Result of Action
The inhibition of sEH by DCU and the subsequent increase in EET levels have several effects. Notably, DCU has been shown to reduce blood pressure in hypertensive preclinical animal models .
Action Environment
The action of DCU can be influenced by various environmental factors. For instance, the poor aqueous solubility of DCU can affect its bioavailability and efficacy . Additionally, the stability of DCU may be affected under high temperature or strong acidic conditions .
準備方法
1,3-Dicyclohexylurea can be synthesized through several methods:
Reaction of Cyclohexylamine and S,S-Dimethyl Dithiocarbonate: This method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate, resulting in the formation of this compound.
Industrial Production: In industrial settings, this compound can be produced using anionic functional ionic liquids to absorb carbon dioxide, which then reacts with cyclohexylamine under mild conditions to yield the desired product.
化学反応の分析
1,3-Dicyclohexylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in substitution reactions with various reagents, resulting in the formation of substituted urea derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
科学的研究の応用
1,3-Dicyclohexylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other urea derivatives.
類似化合物との比較
1,3-Dicyclohexylurea can be compared with other urea derivatives, such as:
N,N’-Dicyclohexylcarbodiimide: This compound is used as a coupling reagent in peptide synthesis and shares structural similarities with this compound.
N,N’-Diisopropylurea: Another urea derivative with different substituents, used in various organic synthesis reactions.
N,N’-Dicyclohexylthiourea: Similar in structure but contains sulfur instead of oxygen, leading to different reactivity and applications.
This compound stands out due to its potent inhibition of soluble epoxide hydrolase and its potential therapeutic applications in treating hypertension.
特性
IUPAC Name |
1,3-dicyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFXKUOMJKEIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062366 | |
| Record name | 1,3-Dicyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | N,N'-Dicyclohexylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15765 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2387-23-7 | |
| Record name | N,N′-Dicyclohexylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dicyclohexylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dicyclohexylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dicyclohexylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-dicyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dicyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dicyclohexylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DICYCLOHEXYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV7823VVIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of DCU?
A1: DCU acts as a potent inhibitor of soluble epoxide hydrolase (sEH). []
Q2: What are the downstream effects of DCU inhibiting sEH?
A2: Inhibiting sEH with DCU leads to increased plasma levels of epoxyeicosatrienoic acids (EETs), specifically 14,15-EET, while decreasing plasma levels of the less active dihydroxyeicosatrienoic acids (DHETs), particularly 14,15-DHET. [] This shift in eicosanoid balance contributes to DCU's antihypertensive effects. [, ]
Q3: What is the molecular formula and weight of DCU?
A3: DCU has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.
Q4: Which spectroscopic techniques are commonly used to characterize DCU?
A4: Commonly employed techniques include IR, 1H NMR, 13C NMR, and HRMS. [] X-ray crystallography has also been used to determine the crystal structure of DCU and its derivatives. [, , , , ]
Q5: Are there any known material compatibility issues with DCU?
A5: While specific material compatibility data is limited in the provided research, DCU is generally compatible with organic solvents. [, , ]
Q6: What are the applications of DCU in chemical synthesis?
A6: DCU can be recycled to synthesize DCC, which is a valuable reagent in organic synthesis. [, ] It has also been explored as a building block in the synthesis of various organic compounds, including peptide mimetics. [, , ]
Q7: Have computational methods been employed to study DCU?
A7: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure, spectroscopic properties, and reactivity of DCU derivatives. []
Q8: Are there any QSAR models developed for DCU derivatives?
A8: While specific QSAR models are not mentioned in the provided research, the studies highlight the potential for developing such models to explore structure-activity relationships, particularly for DCU derivatives with potential biological activity. [, ]
Q9: How do structural modifications of DCU impact its activity?
A9: Research on 17β-acylurea-4-aza-5α-androstan-3-one derivatives, which are structurally related to DCU, indicates that modifications to the acylurea moiety can significantly influence their inhibitory potency against testosterone 5α-reductase. [] For example, introducing specific substituents like isopropyl groups can enhance activity. []
Q10: What strategies have been explored to improve the stability and solubility of DCU?
A10: Formulating DCU as a nanosuspension using wet milling has proven effective in enhancing its solubility and bioavailability, overcoming its inherent low aqueous solubility. [] This approach facilitates oral delivery and enhances its therapeutic potential. []
Q11: What is known about the ADME profile of DCU?
A11: Studies in animals show that DCU is rapidly degraded in plasma. [] Following biotransformation, it is primarily excreted through the kidneys. [] Oral administration of a DCU nanosuspension in rats resulted in significantly higher plasma exposures compared to unmilled DCU. []
Q12: What is the in vivo efficacy of DCU in preclinical models?
A12: In rats chronically infused with angiotensin II, oral administration of a DCU nanosuspension for four days significantly lowered blood pressure by nearly 30 mmHg. [] This antihypertensive effect is attributed to its sEH inhibitory activity, leading to increased plasma 14,15-EET levels and decreased 14,15-DHET levels. []
- DCU can be formed as an unexpected byproduct in peptide coupling reactions using DCC. [, ]
- The thermal dissociation of DCU has been studied in various solvents. []
- DCU can be used as a building block in the synthesis of supramolecular structures. [, , ]
- DCU derivatives have shown potential as testosterone 5α-reductase inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






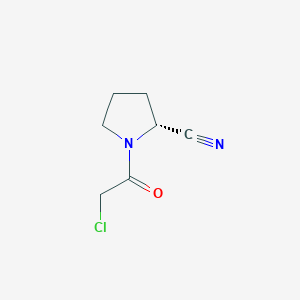

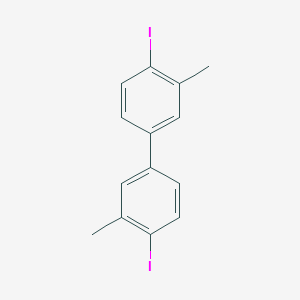
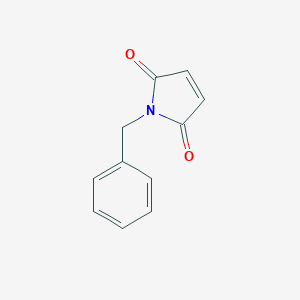
![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)
